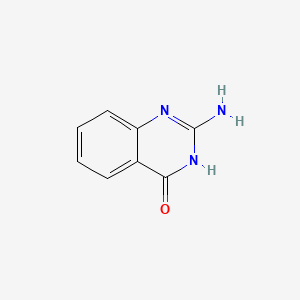

2-Amino-3H-quinazolin-4-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTFBAXSPXZDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287618 | |

| Record name | 2-Amino-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20198-19-0 | |

| Record name | 2-Amino-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20198-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51782 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020198190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20198-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20198-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-3H-quinazolin-4-one fundamental properties

An In-Depth Technical Guide to the Fundamental Properties of 2-Amino-3H-quinazolin-4-one

Abstract: The quinazolinone scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1] Among its derivatives, 2-Amino-3H-quinazolin-4-one serves as a fundamental building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive examination of its core physicochemical properties, tautomeric nature, synthesis, spectroscopic characterization, and its significant role in drug discovery. The content herein is curated for researchers, scientists, and drug development professionals, offering not just data, but also mechanistic insights and field-proven experimental protocols to empower further innovation.

The Quinazolinone Core: A Privileged Scaffold

The 4(3H)-quinazolinone is a heterocyclic system formed by the fusion of a benzene ring and a pyrimidine ring.[1] This structural motif is found in numerous natural alkaloids and synthetic compounds, exhibiting a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anticonvulsant properties.[2][3][4] The versatility of the quinazolinone ring, particularly its capacity for substitution at various positions, allows for the fine-tuning of steric, electronic, and lipophilic properties, making it an ideal template for library synthesis and lead optimization in drug discovery programs.[3]

Core Physicochemical and Structural Properties

The utility of 2-Amino-3H-quinazolin-4-one in a research setting begins with a firm understanding of its fundamental properties. These attributes govern its solubility, reactivity, and handling characteristics.

Molecular Attributes

A summary of the key quantitative data for 2-Amino-3H-quinazolin-4-one is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇N₃O | [5][6] |

| Molecular Weight | 161.16 g/mol | [5][6] |

| CAS Number | 20198-19-0 | [6][7] |

| Appearance | Solid | [7] |

| Melting Point | 314-315 °C | [7] |

| Boiling Point (Predicted) | 358.8 ± 25.0 °C | [7] |

| Density (Predicted) | 1.49 g/cm³ | [7] |

| Storage | Room Temperature, Sealed in Dry, Keep in Dark Place | [7] |

Tautomerism: A Critical Determinant of Reactivity

A pivotal characteristic of the 4(3H)-quinazolinone scaffold is its existence in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. This phenomenon profoundly influences the molecule's hydrogen bonding capabilities, electronic distribution, and ultimately, its interaction with biological targets.[1] For 2-Amino-3H-quinazolin-4-one, two primary equilibria are at play: the lactam-lactim and the amino-imino tautomerism.

-

Lactam-Lactim Tautomerism: This involves the interconversion between the amide-like lactam form (4-oxo) and the enol-like lactim form (4-hydroxy).[1]

-

Amino-Imino Tautomerism: The presence of the C2-amino group introduces a second equilibrium between the amino form and the imino tautomer.[1][8]

While multiple forms are possible, experimental and computational studies indicate a strong preference for a specific tautomer. Density Functional Theory (DFT) calculations have shown that the lactam form, quinazolin-4(3H)-one, is the most stable isomer in both the gas phase and in various solvents.[1] Furthermore, 15N NMR studies on related derivatives in DMSO solution have demonstrated that they exist predominantly in the imino tautomeric form, suggesting the exocyclic nitrogen is part of an imine double bond.[8]

Synthesis and Mechanistic Insights

The construction of the 2-Amino-3H-quinazolin-4-one core can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to reaction conditions. A prevalent and efficient strategy involves the cyclocondensation of anthranilic acid derivatives.

Common Synthetic Pathways

The most common approaches start with anthranilic acid and a suitable one-carbon and two-nitrogen synthon. Two exemplary pathways are:

-

From Anthranilic Acid and Urea: Heating anthranilic acid with excess urea is a straightforward method to produce the related quinazolinedione, which can then be converted to the target compound.[2]

-

From Anthranilic Acid and Cyanamide: A highly effective one-pot synthesis involves the reaction of anthranilic acid with a cyanamide derivative, often facilitated by an activating agent like chlorotrimethylsilane (TMSCl), followed by a base-mediated Dimroth rearrangement to yield the thermodynamically stable 2-amino product.[9]

Detailed Experimental Protocol: One-Pot Synthesis from Anthranilic Acid

This protocol is adapted from a validated, high-yield procedure for synthesizing 2-aminoquinazolinone derivatives and illustrates a robust method for accessing the core scaffold.[9]

Objective: To synthesize a 2-amino-3H-quinazolin-4-one derivative via a one-pot condensation and rearrangement.

Materials:

-

Substituted Anthranilic Acid (1.0 eq)

-

N-Arylcyanamide (1.5 eq)

-

Chlorotrimethylsilane (TMSCl) (1.5 eq)

-

tert-Butanol (t-BuOH), anhydrous

-

2 N Sodium Hydroxide (NaOH) in a 1:1 mixture of Ethanol/Water

-

Acetic Acid, glacial

Procedure:

-

Vessel Preparation: A three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with the substituted anthranilic acid (1.0 eq) and N-arylcyanamide (1.5 eq).

-

Expertise & Experience: A mechanical stirrer is crucial for handling the thick suspension that forms. An inert nitrogen atmosphere prevents potential side reactions with atmospheric moisture, especially given the use of TMSCl.

-

-

Reaction Initiation: Anhydrous t-BuOH is added to the flask to form a suspension. Chlorotrimethylsilane (1.5 eq) is added to the stirred suspension at room temperature.[9]

-

Causality: TMSCl serves as an activating agent, likely by silylating the carboxylic acid of anthranilic acid, making it a more electrophilic species and facilitating the subsequent cyclization with the nucleophilic cyanamide.

-

-

Initial Condensation: The reaction mixture is heated to 60 °C and stirred vigorously for 4 hours.[9] The progress can be monitored by Thin-Layer Chromatography (TLC).

-

Trustworthiness: This step forms a mixture of regioisomeric intermediates. It is not necessary to isolate them, as the subsequent step will converge them to the desired product.

-

-

Dimroth Rearrangement: After cooling the mixture to room temperature, a 2 N aqueous ethanolic NaOH solution is added. The resulting solution is heated to reflux (approx. 110 °C) and stirred for 6 hours.[9]

-

Causality: The basic conditions promote the Dimroth rearrangement, a well-documented isomerization of N-heterocycles. This thermodynamically driven process ensures the formation of the more stable 2-(N-substituted-amino)quinazolin-4-one isomer.

-

-

Workup and Isolation: The mixture is cooled in an ice bath and carefully acidified with glacial acetic acid. The addition of acid neutralizes the phenoxide and precipitates the product.

-

Self-Validation: The formation of a precipitate upon acidification is a key indicator of a successful reaction.

-

-

Purification: The resulting solid is collected by vacuum filtration, washed thoroughly with water and then with a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove any remaining organic impurities, and dried under vacuum to afford the final product.

Spectroscopic Characterization

Unambiguous structural confirmation of 2-Amino-3H-quinazolin-4-one relies on a combination of standard spectroscopic techniques. The expected spectral features are outlined below, based on data from the parent compound and its close derivatives.[4][10]

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, one would expect to see distinct signals for the aromatic protons on the benzene ring, typically in the range of δ 7.0-8.5 ppm.[4][9] The protons of the amino group (NH₂) and the amide proton (NH) will appear as broad singlets, and their chemical shifts can be concentration-dependent and will disappear upon D₂O exchange. The amide proton is typically downfield, often above δ 10.0 ppm.[9]

-

¹³C NMR Spectroscopy: The most characteristic signal is the carbonyl carbon (C=O) of the amide, which appears significantly downfield, typically in the range of δ 160-164 ppm.[9][10] Aromatic carbons will resonate in the δ 115-150 ppm region. The carbon at position 2, bonded to two nitrogen atoms, will also have a distinct chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of key functional groups. A strong absorption band between 1650-1690 cm⁻¹ corresponds to the C=O stretching of the cyclic amide (lactam).[10] N-H stretching vibrations for both the amino and amide groups will be visible as broad bands in the 3100-3500 cm⁻¹ region.[11] C=C aromatic stretching will appear around 1470-1620 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ corresponding to the exact mass of C₈H₇N₃O (161.0589 g/mol ).[6]

Biological Significance and Therapeutic Potential

The 2-Amino-3H-quinazolin-4-one scaffold is a validated starting point for the development of potent and selective therapeutic agents across a wide range of diseases. Its rigid, planar structure and defined hydrogen bond donor/acceptor sites make it an excellent pharmacophore for interacting with various biological targets.

Role in Drug Discovery

The true power of this scaffold lies in its synthetic tractability. The core can be readily functionalized at the 2-amino position, the N-3 position, and on the fused benzene ring, allowing for the creation of large, diverse chemical libraries. This has led to the discovery of derivatives with a broad array of pharmacological activities.[2][10]

Overview of Pharmacological Activities

Derivatives of 2-Amino-3H-quinazolin-4-one have demonstrated significant activity in numerous therapeutic areas.

| Therapeutic Area | Specific Activity / Target | Key Findings | Reference(s) |

| Antiviral | SARS-CoV-2 & MERS-CoV | Derivatives showed potent inhibitory activity with IC₅₀ values in the sub-micromolar range and no cytotoxicity. | [2][9] |

| Antibacterial | Methicillin-Resistant S. aureus (MRSA) | Optimized derivatives exhibited high potency (MIC₅₀ < 0.1 µM) and a large therapeutic window. | [4] |

| Anticancer | Acute Leukemia (ALL, AML) | Certain 2-substituted derivatives induced potent cytotoxic effects in leukemia cell lines with IC₅₀ values below 5 µM. | [10] |

| Anticancer | General | The quinazolinone core is a component of numerous compounds tested against various cancer cell lines, including breast, cervical, and hepatocellular carcinoma. | [3] |

| Anticonvulsant | CNS Activity | Structure-activity relationship studies showed that specific substitutions on the quinazolinone ring favor anticonvulsant activity. | [3] |

Conclusion and Future Perspectives

2-Amino-3H-quinazolin-4-one is far more than a simple heterocyclic compound; it is a validated and versatile platform for the discovery of next-generation therapeutics. Its fundamental properties, including a strong preference for the lactam tautomer and a range of accessible synthetic routes, make it an attractive starting point for medicinal chemistry campaigns. The demonstrated breadth of biological activity, from potent antiviral to targeted anticancer effects, ensures that this "privileged scaffold" will continue to be a focus of intensive research. Future work will likely involve the development of more complex derivatives through late-stage functionalization and their application in emerging therapeutic areas, further cementing the legacy of the quinazolinone core in the annals of drug discovery.

References

-

Shin, Y. S., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Various Authors. (n.d.). Synthesis of 2‐aminoquinazolin‐4(3H)‐ones. ResearchGate. Retrieved from [Link]

-

Shin, Y. S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals. Available at: [Link]

-

Various Authors. (n.d.). Synthesis of 2-amino-4(3H)-quinazolinones 9. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]

-

Hsieh, Y.-T., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences. Available at: [Link]

-

González-Sarrías, A., et al. (2024). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-3,4-dihydroquinazolin-4-one. PubChem Compound Database. Retrieved from [Link]

-

Davoodnia, A., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Available at: [Link]

- S. Girish, et al. (2011). Synthesis and biological evaluation of some anthranilic acid and 2-phenylquinazoline-4(3H)

-

Glavač, N., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. Available at: [Link]

- Al-Obaydi, J. M. (2013). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark.

-

Martin, L. L., et al. (2003). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry. Available at: [Link]

-

Supporting Information for Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. (n.d.). Retrieved from [Link]

-

Various Authors. (n.d.). Synthesis and biological evaluation of some amino- and sulfanyl-3H-quinazolin-4-one derivatives as potential anticancer agents. ResearchGate. Retrieved from [Link]

- Huma, Z., et al. (2017). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)

- Sonar, J. P., & Dr. Pawde, S. M. (2018). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Scientific Research in Science and Technology.

-

National Center for Biotechnology Information. (n.d.). 2-[(5-amino-2-pyridinyl)amino]-3H-quinazolin-4-one. PubChem Compound Database. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. Available at: [Link]

-

Various Authors. (n.d.). Tautomeric states of 2-methyl-4(3H)-quinazolinone. ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazolines. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Amino-3h-quinazolin-4-one | CymitQuimica [cymitquimica.com]

- 6. 2-Amino-3,4-dihydroquinazolin-4-one | C8H7N3O | CID 135403814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-AMINO-3H-QUINAZOLIN-4-ONE CAS#: 20198-19-0 [m.chemicalbook.com]

- 8. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the 2-Amino-3H-quinazolin-4-one Scaffold

An In-Depth Technical Guide to the Synthesis of 2-Amino-3H-quinazolin-4-one

The quinazolinone core is a privileged heterocyclic scaffold renowned for its broad spectrum of biological and pharmacological activities.[1] Specifically, the 2-amino-3H-quinazolin-4-one moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic molecules with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] Its prevalence in high-profile drug candidates, such as inhibitors for SARS-CoV-2, underscores the continued demand for efficient, scalable, and versatile synthetic routes to access this critical pharmacophore.[2][3]

This technical guide provides an in-depth analysis of the core synthetic pathways for constructing 2-amino-3H-quinazolin-4-one and its derivatives. Moving beyond a mere recitation of protocols, this document emphasizes the mechanistic rationale behind key transformations, offers field-proven insights into experimental design, and presents a comparative overview to aid researchers in selecting the optimal strategy for their specific drug development objectives.

Pathway 1: Cyclocondensation from Anthranilic Acid Derivatives

The most prevalent and versatile approach to the 2-aminoquinazolin-4-one core begins with anthranilic acid or its analogues. This strategy leverages the inherent reactivity of the ortho-amino benzoic acid structure to build the pyrimidinone ring through condensation with a C-N building block.

One-Pot Synthesis via Cyanamide Condensation and Dimroth Rearrangement

This modern, highly efficient method involves the reaction of a substituted anthranilic acid with a cyanamide, followed by an in-situ Dimroth rearrangement to yield the thermodynamically favored 3H-tautomer.[3] The one-pot nature of this process minimizes intermediate handling and purification steps, making it highly attractive for large-scale synthesis.[3]

Mechanistic Rationale: The reaction is initiated by activating the anthranilic acid with a silylating agent like chlorotrimethylsilane (TMSCl), which facilitates the subsequent nucleophilic attack. The key transformation is the Dimroth rearrangement, a base-catalyzed isomerization that proceeds via ring-opening of the initial quinazolinone product followed by re-cyclization to place the exocyclic nitrogen into the ring, which is often the more stable isomer.[3] The choice of a strong base like sodium hydroxide is critical for driving this rearrangement to completion.

Caption: One-pot synthesis via Dimroth rearrangement.

Experimental Protocol: Synthesis of 7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one [3]

-

Reaction Setup: To a stirred suspension of 3-chloroanthranilic acid (20 g, 117 mmol) and N-(3,5-dichlorophenyl)cyanamide (32.7 g, 175 mmol) in tert-butanol (300 mL), add chlorotrimethylsilane (22 mL, 175 mmol) at room temperature.

-

Initial Condensation: Heat the reaction mixture with mechanical stirring for 4 hours at 60 °C.

-

Rearrangement: Allow the mixture to cool to room temperature. Add a 2 N aqueous ethanolic NaOH solution (1 L, H₂O/EtOH = 1/1) to the stirred mixture.

-

Reflux: Heat the resulting solution to reflux (approx. 110 °C) and maintain for 6 hours.

-

Workup: Cool the mixture to room temperature in an ice bath and acidify by adding acetic acid (114 mL).

-

Isolation: Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry to yield the final product.

| Parameter | Value | Reference |

| Starting Material | 3-Chloroanthranilic acid | [3] |

| Reagents | N-(3,5-dichlorophenyl)cyanamide, TMSCl, NaOH, Acetic Acid | [3] |

| Solvent | tert-Butanol, EtOH/H₂O | [3] |

| Temperature | 60 °C, then 110 °C (Reflux) | [3] |

| Reaction Time | 4 hours + 6 hours | [3] |

| Overall Yield | 76% | [3] |

Classical Synthesis via Urea Condensation

A foundational method for accessing the 2-aminoquinazolin-4-one scaffold involves the high-temperature condensation of an anthranilic acid with urea.[2] This reaction proceeds through a series of intermediates to first form a quinazoline-2,4(1H,3H)-dione, which is subsequently converted to the target compound.

Mechanistic Rationale: The process begins with the formation of an N-acylurea intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable quinazoline-2,4-dione. This dione is a key intermediate that must be chemically modified in subsequent steps. Chlorination with a reagent like phosphorus oxychloride (POCl₃) creates a reactive 2-chloro-4(3H)-quinazolinone.[2] The final step is a nucleophilic aromatic substitution where the chloro group is displaced by an amine to afford the desired 2-amino product. This multi-step process, while robust, is less atom-economical than one-pot strategies.[2][4]

Experimental Protocol: General Synthesis of 2-Amino-quinazolin-4(3H)-ones [2]

-

Dione Formation: Heat a mixture of the appropriate anthranilic acid (1 eq.) and urea (excess) at 150 °C for 20 hours. Cool the mixture and triturate with water to isolate the crude quinazoline-2,4(1H,3H)-dione.

-

Chlorination: Reflux the quinazoline-2,4-dione from the previous step in phosphorus oxychloride (POCl₃) with triethylamine (TEA) at 115 °C for 17 hours. Carefully quench the excess POCl₃ with ice water and extract the 2,4-dichloroquinazoline product.

-

Selective Hydrolysis: Treat the dichloroquinazoline with 2 N NaOH at room temperature for 20 hours to selectively hydrolyze the C4-chloro group, yielding the 2-chloro-4(3H)-quinazolinone intermediate.

-

Amination: Heat the 2-chloroquinazolin-4(3H)-one with the desired aniline or amine (1-1.5 eq.) in DMF at 85 °C for 16 hours. Upon completion, cool the reaction and pour into water to precipitate the final 2-amino-quinazolin-4(3H)-one product, which is then collected by filtration.

| Parameter | Value | Reference |

| Starting Material | Anthranilic acids | [2] |

| Key Reagents | Urea, POCl₃, NaOH, Substituted anilines | [2] |

| Solvent | None (neat), DMF | [2] |

| Temperature | 150 °C, 115 °C, RT, 85 °C | [2] |

| Key Intermediate | Quinazoline-2,4(1H,3H)-dione | [2][4] |

Pathway 2: Ring-Opening of Isatoic Anhydride

Isatoic anhydride is an excellent and common starting material for quinazolinone synthesis.[1][5] Its activated carbonyl groups are susceptible to nucleophilic attack, initiating a cascade that leads to the desired heterocyclic core. This pathway is often employed in multi-component reactions (MCRs), which enhance synthetic efficiency by combining several steps into a single operation.[1]

Mechanistic Rationale: The synthesis begins with the nucleophilic attack of a primary amine on the C4 carbonyl of isatoic anhydride. This induces ring-opening and subsequent decarboxylation to form a 2-aminobenzamide intermediate in situ.[1] This intermediate then reacts with an electrophilic cyanating agent, leading to a guanidine-like structure that undergoes intramolecular cyclization (heterocycloannulation) to furnish the final 2-amino-3-substituted quinazolinone. The choice of solvent and base is crucial; polar aprotic solvents like 1,4-dioxane and strong, non-nucleophilic bases like LiHMDS often provide the best results by promoting the necessary deprotonation and cyclization steps.[1]

Sources

- 1. aurigeneservices.com [aurigeneservices.com]

- 2. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride and palladium-catalyzed oxidative isocyanide-insertion. | Semantic Scholar [semanticscholar.org]

Discovery and history of 2-Amino-3H-quinazolin-4-one

An In-depth Technical Guide to the Discovery and History of 2-Amino-3H-quinazolin-4-one

Abstract

The 2-Amino-3H-quinazolin-4-one core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides a comprehensive exploration of its journey, from the initial discovery of the broader quinazoline class to the development of sophisticated synthetic methodologies and its establishment as a critical scaffold in contemporary drug discovery. We will delve into the foundational chemical principles, trace the evolution of synthetic strategies, and highlight its extensive therapeutic applications, particularly in oncology, infectious diseases, and virology. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this vital heterocyclic system.

Foundational Discoveries: The Dawn of Quinazolinone Chemistry

The story of 2-amino-3H-quinazolin-4-one is rooted in the 19th-century exploration of fused heterocyclic systems. The first synthesis of a quinazoline derivative was reported by Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of anthranilic acid and cyanogen.[2][3] This pioneering work laid the groundwork for the entire class of compounds.

However, the most significant early breakthrough in creating the quinazolinone core came from Stefan von Niementowski in 1895.[4][5] The Niementowski Quinazolinone Synthesis involves the thermal condensation of an anthranilic acid with an amide.[1][4] In its simplest form, reacting anthranilic acid with formamide yields the parent quinazolin-4(3H)-one.[1][2] This method was revolutionary for its operational simplicity and versatility, allowing for the introduction of various substituents by choosing appropriately substituted starting materials.[1] This adaptability proved crucial for future structure-activity relationship (SAR) studies in drug development.[1]

The Evolution of Synthesis: Crafting the 2-Amino Moiety

While the Niementowski reaction provided access to the basic quinazolinone ring, the specific synthesis of 2-amino-3H-quinazolin-4-one and its derivatives required more targeted and often multi-step approaches. A robust and widely adopted synthetic pathway emerged, which allows for precise control over substitution patterns and is amenable to library synthesis for drug screening.

This common workflow proceeds through several key intermediates:

-

Formation of Quinazolinedione: The process often begins with the condensation of a substituted anthranilic acid with urea at high temperatures (e.g., 150-160°C) to form a quinazoline-2,4(3H,1H)-dione.[6][7] This step establishes the core bicyclic structure.

-

Chlorination: The quinazolinedione is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield a 2,4-dichloroquinazoline.[6][7] This is a critical activation step, as the chlorine atoms become excellent leaving groups for subsequent nucleophilic substitution.

-

Selective Hydrolysis: The 4-chloro position is significantly more reactive than the 2-chloro position. Careful hydrolysis, often with aqueous sodium hydroxide (NaOH) at room temperature, selectively replaces the C4-chloro group with a hydroxyl group, which tautomerizes to the more stable keto form, yielding a 2-chloro-4(3H)-quinazolinone intermediate.[6][7]

-

Amination: The final step involves the nucleophilic substitution of the remaining chlorine atom at the 2-position. Reacting the 2-chloro intermediate with a primary or secondary amine (or ammonia for the parent compound) affords the desired 2-amino-3H-quinazolin-4-one derivative.[6][7][8]

Modern Enhancements to Synthesis

The classical methods, while effective, often required harsh conditions and long reaction times. Modern organic chemistry has introduced significant improvements:

-

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation has revolutionized quinazolinone synthesis. It dramatically reduces reaction times from hours to minutes and often improves yields for steps like the Niementowski condensation.[1][2]

-

Alternative Starting Materials: Isatoic anhydride is frequently used as a stable and effective substitute for anthranilic acid in many synthetic schemes.[2]

-

Catalysis: The use of metal catalysts, such as copper and iron, has enabled milder and more efficient C-N bond-forming reactions, expanding the scope of accessible derivatives.[9][10][11]

A Privileged Scaffold in Drug Discovery

The 2-amino-3H-quinazolin-4-one scaffold has earned its status as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. This has led to its exploration and successful application across numerous therapeutic areas.

Key Therapeutic Applications

| Therapeutic Area | Target/Indication | Key Findings & Examples | References |

| Anticancer | EGFR Kinase, Tubulin Polymerization | The quinazolinone core is central to several FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors used in cancer therapy.[12][13] Derivatives have shown potent cytotoxic effects against leukemia, breast, and colon cancer cell lines.[14][15][16] | [12][13][14][15][16] |

| Antiviral | SARS-CoV-2, MERS-CoV | Recently designed derivatives demonstrated potent inhibitory effects against SARS-CoV-2 and MERS-CoV with low cytotoxicity, showing IC50 values in the sub-micromolar range.[6][17] | [6][17] |

| Antibacterial | Methicillin-Resistant Staphylococcus aureus (MRSA) | A series of derivatives were synthesized and evaluated for anti-staphylococcal activity, identifying compounds with high potency against MRSA strains and minimal host cell damage.[7][18][19] | [7][18][19][20][21] |

| Anticonvulsant | CNS Activity | Structure-activity relationship studies have shown that substitutions at the 3-position can confer significant anticonvulsant activity with low neurotoxicity.[12] | [3][12][22] |

| Anti-inflammatory | Various | Certain derivatives have been reported to possess anti-inflammatory and analgesic properties.[23] | [3][22][23] |

Experimental Protocol: Representative Synthesis of a 2-((Aryl)amino)quinazolin-4(3H)-one Derivative

This protocol is a synthesized representation of the modern four-step workflow described previously.[6][7]

Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

-

Combine 4-chloroanthranilic acid (1.0 eq) and urea (3.0 eq) in a round-bottom flask.

-

Heat the mixture without solvent to 150-160°C for 20 hours.

-

Cool the reaction mixture to room temperature.

-

Triturate the resulting solid with water, collect by filtration, and dry to yield the quinazolinedione product.

Step 2: Synthesis of 2,4,7-Trichloroquinazoline

-

Suspend the 7-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 10-15 vol).

-

Add triethylamine (TEA, 1.5 eq) dropwise.

-

Heat the mixture to reflux (approx. 115-120°C) for 17 hours.

-

Cool the reaction and carefully quench by pouring onto crushed ice.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dichloroquinazoline.

Step 3: Synthesis of 2,7-Dichloroquinazolin-4(3H)-one

-

Dissolve the 2,4,7-trichloroquinazoline (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

-

Add 2N aqueous sodium hydroxide (NaOH, 2.0 eq) and stir at room temperature for 20 hours.

-

Acidify the mixture with a weak acid (e.g., acetic acid) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield the 2-chloro-4(3H)-quinazolinone intermediate.

Step 4: Synthesis of 7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one

-

Dissolve the 2,7-dichloroquinazolin-4(3H)-one (1.0 eq) and 3,5-dichloroaniline (1.2 eq) in dimethylformamide (DMF).

-

Heat the reaction mixture to 85°C for 16 hours.

-

Cool the mixture to room temperature and add water to precipitate the final product.

-

Collect the solid by filtration, wash with water and a non-polar solvent (e.g., hexane) to remove impurities, and dry.

-

Purify further by recrystallization or column chromatography if necessary.

Conclusion

The journey of 2-amino-3H-quinazolin-4-one from a 19th-century chemical curiosity to a 21st-century therapeutic powerhouse is a testament to the enduring value of heterocyclic chemistry. The foundational Niementowski synthesis paved the way for countless explorations, while modern synthetic advancements have enabled the rapid and efficient generation of diverse molecular libraries. The inherent versatility of the quinazolinone scaffold allows it to interact with a wide range of biological targets, leading to profound applications in the fight against cancer, viral pandemics, and antibiotic-resistant bacteria. As synthetic methodologies continue to advance and our understanding of its biological mechanisms deepens, the 2-amino-3H-quinazolin-4-one core is certain to remain a vital and productive scaffold for the next generation of medicines.

References

-

Shin, Y. S., Lee, J. Y., Jeon, S., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorganic & Medicinal Chemistry Letters, 48, 128248. Available from [Link]

-

Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

-

Al-Ostath, R., Abushkhaijem, F., Al-Qerem, W., & El-Huneidi, F. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 115. Available from [Link]

-

Saeedi, M., & Ghafouri, H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. Available from [Link]

-

chemeurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

-

Atia, A. J. K. (2014). Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives. International Journal of Advanced Research, 2(10), 870-879. Available from [Link]

-

ResearchGate. (n.d.). Niementowski synthesis of quinazolinones[9]. Retrieved from [Link]

-

ResearchGate. (n.d.). Antibacterial activities of 2-(amino)quinazolin-4(3H)-one derivatives in the H460 infection model. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro antibacterial activities of 2-(amino)quinazolin-4(3H)-one derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(amino)quinazolin-4(3H)-ones derivatives. Reagents and conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-4(3H)-quinazolinones 9. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2024). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. Available from [Link]

-

Lee, J. Y., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 14(10), 967. Available from [Link]

-

Lee, J. Y., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available from [Link]

-

Shin, Y. S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4280. Available from [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Scientific Reports, 12(1), 1-15. Available from [Link]

-

Kassab, A. S., et al. (2007). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NEW 3H-QUINAZOLIN-4-ONE DERIVATIVES DERIVED FROM 3-PHENYLAMINO. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(8), 1817-1831. Available from [Link]

-

Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of some amino- and sulfanyl-3H-quinazolin-4-one derivatives as potential anticancer agents. Retrieved from [Link]

-

Saeedi, M., & Ghafouri, H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Available from [Link]

-

Asadi, M., et al. (2018). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4 (3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 13(5), 445. Available from [Link]

-

Lee, J. Y., et al. (2024). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 14(10), 967. Available from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-4(3H)-quinazolinone 17. Retrieved from [Link]

-

Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(21), 7490. Available from [Link]

-

ResearchGate. (n.d.). Griess synthesis of 4(3H)-quinazolinone and 2-amino-4(3H)-quinazolinone and 2,4 (1H,3H)-quinazilinedione. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and biological evaluation of some amino- and sulfanyl-3H-quinazolin-4-one derivatives as potential anticancer agents. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved from [Link]

-

Wang, D., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5006. Available from [Link]

-

Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 1-27. Available from [Link]

-

MDPI. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Quinazolinones and Quinazolines. Retrieved from [Link]

-

Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. International Journal of Molecular Sciences, 24(23), 17094. Available from [Link]

-

Li, G., et al. (2012). A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. The Journal of Organic Chemistry, 77(17), 7763-7771. Available from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 5. Niementowski_quinazoline_synthesis [chemeurope.com]

- 6. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Quinazolinone synthesis [organic-chemistry.org]

- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of some amino- and sulfanyl-3H-quinazolin-4-one derivatives as potential anticancer agents | Semantic Scholar [semanticscholar.org]

- 17. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 23. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]

An In-depth Technical Guide to 2-Amino-3H-quinazolin-4-one Derivatives and Analogs

Abstract

The 2-amino-3H-quinazolin-4-one scaffold is a cornerstone in medicinal chemistry, recognized for its structural versatility and broad pharmacological potential.[1] This heterocyclic system is a privileged structure, forming the core of numerous compounds with significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It delves into the synthetic methodologies, explores the critical structure-activity relationships (SAR), elucidates the molecular mechanisms of action, and discusses the therapeutic applications of this important class of compounds. The content is structured to provide not only procedural knowledge but also the underlying scientific rationale to empower innovative drug discovery and development.

The Quinazolinone Core: A Privileged Scaffold in Drug Discovery

The quinazolin-4(3H)-one nucleus, a fusion of a benzene ring and a pyrimidine ring, offers a unique three-dimensional architecture that is amenable to chemical modification at multiple positions.[5] This structural flexibility allows for the fine-tuning of physicochemical properties and pharmacological activities, making it an attractive starting point for the design of novel therapeutic agents.[1] The presence of the amino group at the 2-position, in particular, provides a key interaction point for biological targets and a versatile handle for further derivatization.

Derivatives of this scaffold have demonstrated a wide array of biological effects, leading to the development of several FDA-approved drugs for cancer therapy, such as gefitinib, erlotinib, and lapatinib.[2][6] The continued exploration of this chemical space promises to yield new therapeutic agents for a variety of diseases.[7]

Synthetic Strategies and Methodologies

The synthesis of the 2-amino-3H-quinazolin-4-one core and its derivatives can be accomplished through several reliable routes. The choice of a specific synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials. A prevalent and efficient method involves a multi-step sequence starting from anthranilic acid derivatives.

General Synthetic Protocol

A common and effective pathway to synthesize 2-amino-quinazolin-4(3H)-one derivatives is outlined below. This multi-step process offers good yields and allows for diversification at various stages.[8][9]

Step 1: Formation of Quinazolinedione

-

Reaction: Anthranilic acid is heated with urea at high temperatures (around 150-160 °C).

-

Mechanism: This is a condensation reaction where the amino group of anthranilic acid reacts with urea, leading to the cyclization and formation of the quinazolinedione ring system.

-

Rationale: This step efficiently constructs the core bicyclic structure of the quinazolinone. Urea serves as a convenient and inexpensive source of the carbonyl and amino groups required for the pyrimidine ring.

Step 2: Dichlorination

-

Reaction: The quinazolinedione is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine (TEA).

-

Mechanism: The hydroxyl groups of the enol form of the quinazolinedione are replaced by chlorine atoms.

-

Rationale: The resulting dichloroquinazoline is a highly reactive intermediate, with the chlorine atoms serving as excellent leaving groups for subsequent nucleophilic substitution reactions.

Step 3: Selective Hydrolysis

-

Reaction: The dichloroquinazoline is subjected to controlled hydrolysis, typically using an aqueous base like sodium hydroxide (NaOH) at room temperature.

-

Mechanism: One of the chlorine atoms is selectively replaced by a hydroxyl group, which then tautomerizes to the more stable ketone, yielding a 2-chloro-4(3H)-quinazolinone.

-

Rationale: This step is crucial for differentiating the reactivity at the 2- and 4-positions, setting the stage for the introduction of the desired amino group at the 2-position.

Step 4: Nucleophilic Aromatic Substitution

-

Reaction: The 2-chloro-4(3H)-quinazolinone is reacted with a variety of primary or secondary amines in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

-

Mechanism: The amine acts as a nucleophile, displacing the chlorine atom at the 2-position to form the final 2-amino-3H-quinazolin-4-one derivative.

-

Rationale: This final step allows for the introduction of a wide range of substituents at the 2-amino position, enabling the generation of diverse chemical libraries for biological screening.[9]

Experimental Workflow Diagram

Caption: General synthetic workflow for 2-amino-3H-quinazolin-4-one derivatives.

Structure-Activity Relationships (SAR)

The biological activity of 2-amino-3H-quinazolin-4-one derivatives is highly dependent on the nature and position of substituents on the quinazolinone core and the 2-amino group. Understanding these structure-activity relationships is critical for the rational design of potent and selective therapeutic agents.

Substitutions on the Quinazolinone Ring

-

Position 6 and 7: Modifications at these positions on the benzene ring portion of the scaffold have a significant impact on activity. For instance, the introduction of a 7-chloro substituent has been shown to enhance the antibacterial activity of these compounds against methicillin-resistant Staphylococcus aureus (MRSA).[10][11]

Substitutions on the 2-Amino Group

-

Aromatic and Aliphatic Groups: The nature of the substituent on the exocyclic amino group at the 2-position is a key determinant of biological activity. For example, in the context of anti-coronavirus activity, derivatives with halogen-substituted aromatic rings at this position have shown potent inhibitory effects against SARS-CoV-2 and MERS-CoV.[8] Similarly, for antibacterial applications, a 3,4-difluorobenzylamine substitution at the 2-position resulted in a compound with high potency against MRSA.[10][12]

Summary of Biological Activities and Key Substitutions

| Biological Activity | Key Structural Features | Example Compound | IC₅₀/MIC | Reference |

| Anti-SARS-CoV-2 | 7-chloro on quinazolinone; 3,5-dichlorophenylamino at C2 | 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | < 0.25 µM | [8] |

| Anti-MERS-CoV | 5-hydroxy on quinazolinone; 3,5-dichlorophenylamino at C2 | 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4 (3H)-one | < 1.1 µM | [8] |

| Antibacterial (MRSA) | 7-chloro on quinazolinone; 3,4-difluorobenzylamine at C2 | Compound 6y | 0.02 µM | [10][11] |

| Anticancer (Leukemia) | Varied substitutions at C2 | Compound 17 | < 5 µM | [13] |

Pharmacological Properties and Mechanisms of Action

Derivatives of 2-amino-3H-quinazolin-4-one exhibit a remarkable diversity of pharmacological effects, which are attributable to their ability to interact with a range of biological targets.

Anticancer Activity

Many quinazolinone derivatives exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][14]

-

Mechanism of Apoptosis Induction: These compounds can trigger the intrinsic mitochondrial apoptosis pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[1] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of caspases (e.g., caspase-3 and -9), which are the executioners of apoptosis.[1][6]

Apoptosis Induction Pathway Diagram

Sources

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 7. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 8. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Biological activity of 2-Amino-3H-quinazolin-4-one scaffold

An In-Depth Technical Guide to the Biological Activity of the 2-Amino-3H-quinazolin-4-one Scaffold

Abstract

The 2-amino-3H-quinazolin-4-one scaffold is a privileged heterocyclic structure renowned for its broad and potent biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of this versatile core. We will explore its significant potential in anticancer, antimicrobial, anti-inflammatory, and anticonvulsant therapies, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Quinazolinone Core - A Scaffold of Therapeutic Promise

The quinazolinone moiety, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in medicinal chemistry. Among its various isomeric forms, the 4(3H)-quinazolinone structure is particularly prevalent in both natural products and synthetic bioactive molecules. The introduction of an amino group at the 2-position of the 3H-quinazolin-4-one scaffold dramatically enhances its pharmacological profile, creating a versatile platform for the development of novel therapeutic agents. This guide will elucidate the multifaceted biological activities stemming from this core structure.

Synthetic Strategies: Building the 2-Amino-3H-quinazolin-4-one Scaffold

A robust and efficient synthetic route is paramount for the exploration of any chemical scaffold. The synthesis of 2-amino-3H-quinazolin-4-one derivatives is well-established and typically follows a multi-step pathway, offering flexibility for diversification.

General Synthetic Protocol

A common and effective method for the synthesis of 2-(amino)quinazolin-4(3H)-ones is outlined below.[1][2] This protocol allows for the introduction of various substituents on both the quinazolinone core and the 2-amino group, facilitating extensive SAR studies.

Experimental Protocol: Synthesis of 2-(amino)quinazolin-4(3H)-one Derivatives [2]

-

Step 1: Synthesis of Quinazolinediones (3)

-

Anthranilic acids (2) are subjected to a urea-mediated cyclocondensation reaction.

-

Reagents and Conditions: Anthranilic acid, urea, heat at 160°C for 20 hours.

-

-

Step 2: Synthesis of Dichloroquinazolines (4)

-

The resulting quinazolinediones (3) are chlorinated.

-

Reagents and Conditions: Phosphoryl chloride (POCl₃), triethylamine (TEA), reflux at 120°C for 17 hours.

-

-

Step 3: Synthesis of 2-Chloro-4(3H)-quinazolinones (5)

-

Selective hydrolysis at the C4 position is achieved using a base.

-

Reagents and Conditions: 2 N Sodium hydroxide (NaOH), room temperature, 20 hours.

-

-

Step 4: Synthesis of 2-(amino)quinazolin-4(3H)-ones (6)

-

The final step involves a nucleophilic substitution at the C2 position with a variety of substituted anilines or amines.

-

Reagents and Conditions: Substituted amine, Dimethylformamide (DMF), 85°C for 16 hours.

-

Caption: General synthetic scheme for 2-amino-3H-quinazolin-4-one derivatives.

Anticancer Activity: A Prominent Therapeutic Avenue

The 2-amino-3H-quinazolin-4-one scaffold has demonstrated significant potential as an anticancer agent, with derivatives showing cytotoxicity against a range of cancer cell lines.[3][4]

Mechanism of Action

The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as epidermal growth factor receptor (EGFR) tyrosine kinases.[2] Some derivatives may also induce apoptosis and regulate transcriptional processes within tumor cells.[5]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the nature and position of substituents on both the quinazolinone ring and the 2-amino moiety are crucial for anticancer potency.

-

Substitution at the 2-position: The aromatic ring attached to the 2-amino group plays a critical role. Electron-withdrawing groups, such as halogens, on this ring have been shown to enhance activity.[1]

-

Substitution on the Quinazolinone Core: Modifications at positions 6, 7, and 8 of the quinazolinone ring can modulate the cytotoxic profile. For instance, the introduction of a bromo group at position 6 has been explored in several studies.[6]

Notable Anticancer Derivatives

Several derivatives have emerged as promising leads with potent activity against various cancer cell lines.

| Compound ID | Substitution Pattern | Target Cell Line(s) | Reported IC₅₀ (µM) | Reference |

| Compound 17 | 2-substituted quinazolin-4(3H)-one | Jurkat (T cell ALL), NB4 (APL) | < 5 | [3] |

| Compound 6 | 2-substituted quinazolin-4(3H)-one | Jurkat (T cell ALL) | Selective for Jurkat cells | [3] |

| A3, A2, B4, A1 | 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)one | PC3 (Prostate Cancer) | High cytotoxic activity | [4] |

| A3, A5, A2 | 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)one | MCF-7 (Breast Cancer) | Potent inhibition of proliferation | [4] |

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. The 2-amino-3H-quinazolin-4-one scaffold has shown considerable promise in this area, with derivatives exhibiting potent activity against a range of bacteria and fungi.[2][7]

Mechanism of Action

While the exact mechanisms are still under investigation, it is hypothesized that these compounds may interfere with essential bacterial processes such as DNA replication, potentially by inhibiting enzymes like DNA gyrase, due to structural similarities with quinolones.[7]

Structure-Activity Relationship (SAR) for Antimicrobial Potency

-

Substitution at the 2-position: This position is critical for antibacterial activity. Studies have shown that specific substitutions, such as a 3,4-difluorobenzylamine group, can lead to high potency against methicillin-resistant Staphylococcus aureus (MRSA).[2][8]

-

Substitution on the Quinazolinone Core: A 7-chloro substituent on the quinazolinone scaffold has been identified as a key feature for strong antibacterial activity.[2][8]

Promising Antimicrobial Agents

Several derivatives have demonstrated significant activity against clinically relevant pathogens.

| Compound ID | Substitution Pattern | Target Organism(s) | Reported MIC₅₀ (µM) | Reference |

| Compound 6y | 7-chloro, 2-(3,4-difluorobenzylamino) | S. aureus ATCC25923, USA300 JE2 (MRSA) | 0.36, 0.02 | [2][8] |

| Compound 6l | 7-chloro substituent | S. aureus ATCC25923, USA300 JE2 (MRSA) | 1.0, 0.6 | [2][8] |

Experimental Protocol: In Vitro Antibacterial Activity Assay [2][9]

-

Bacterial Strains: S. aureus ATCC25923 and USA300 JE2 (MRSA).

-

Method: Broth microdilution method.

-

Procedure:

-

Prepare serial dilutions of the test compounds (e.g., 0.19–100 µM).

-

Inoculate the diluted compounds with the bacterial strains.

-

Incubate at 37°C for 18–24 hours.

-

Measure the optical density at 600 nm (OD₆₀₀) to determine bacterial growth inhibition.

-

The Minimum Inhibitory Concentration (MIC₅₀) is determined as the lowest concentration that inhibits 50% of bacterial growth.

-

Caption: Workflow for determining the in vitro antibacterial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a multitude of diseases. Quinazolinone derivatives have been investigated for their anti-inflammatory properties, with some compounds showing significant activity.[10][11]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of the inflammatory cascade.[10]

Key Structural Features for Anti-inflammatory Effects

The incorporation of other heterocyclic moieties at the 3-position of the quinazolinone ring, such as thiazolidinones and azetidinones, has been shown to enhance anti-inflammatory potential.[11]

Notable Anti-inflammatory Compounds

| Compound ID | Substitution Pattern | In Vivo Model | Activity | Reference |

| Compound 21 | 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Carrageenan-induced paw edema in rats | 32.5% edema inhibition | [11] |

| Compound 11b | 2-[2-methyl-4-oxo-3(H)-quinazolin-3-yl]-N-(4-chlorophenyl-2-thiaoxothiazol-3-yl) acetamide | Carrageenan-induced rat paw edema | High anti-inflammatory activity with low gastric ulcerogenicity | [10] |

Anticonvulsant Activity: Targeting Neurological Disorders

Epilepsy and other seizure disorders represent a significant therapeutic challenge. The 2-amino-3H-quinazolin-4-one scaffold has been explored for its anticonvulsant properties, with some derivatives showing promising activity in preclinical models.[12][13][14]

Mechanism of Action

The anticonvulsant activity of these compounds is thought to be mediated through the modulation of GABAergic transmission.[12][13] Some derivatives may act as positive allosteric modulators of the GABA-A receptor at the benzodiazepine binding site.[12] An increase in brain GABA concentration has been observed with some active compounds.[13]

Structure-Activity Relationship for Anticonvulsant Effects

-

Substituents at positions 2 and 3: These positions are critical for anticonvulsant potency and pharmacokinetics.[12]

-

Hydrophobic Domain: The quinazolin-4(3H)-one moiety itself acts as a crucial hydrophobic domain for binding to the GABA-A receptor.[12]

-

Hydrogen Bonding: The carbonyl group is an important hydrogen bond acceptor site.[12]

Promising Anticonvulsant Leads

| Compound ID | Substitution Pattern | In Vivo Model | Activity | Reference |

| Compound 8b | 2,3-disubstituted quinazolin-4(3H)-one | Pentylenetetrazole (PTZ)-induced seizure in mice | Favorable anticonvulsant activity | [12] |

| 3-[(4-butoxy-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-one | Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests | Promising anticonvulsant without motor impairment | [13] |

Conclusion and Future Perspectives

The 2-amino-3H-quinazolin-4-one scaffold is a remarkably versatile platform in medicinal chemistry, demonstrating a wide array of potent biological activities. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives. Further optimization of lead compounds, guided by comprehensive SAR studies and computational modeling, holds the potential to deliver novel and effective therapeutic agents for a range of diseases, from cancer and infectious diseases to inflammatory and neurological disorders.

References

-

Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Synthesis of 2-amino-4(3H)-quinazolinones 9. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis of 2-(amino)quinazolin-4(3H)-ones derivatives. Reagents and... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025, September 25). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives. (n.d.). Retrieved January 5, 2026, from [Link]

-

Antibacterial activities of 2-(amino)quinazolin-4(3H)-one derivatives... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2025, August 1). ACS Omega. Retrieved January 5, 2026, from [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025, October 31). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical and Pharmacology Journal. Retrieved January 5, 2026, from [Link]

-

Design and synthesis of some new quinazolin-4-(3H)-ones as anticonvulsant and antidepressant agents. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

-

Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. (2009, June 22). Biosciences Biotechnology Research Asia. Retrieved January 5, 2026, from [Link]

-

Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2025, August 7). Retrieved January 5, 2026, from [Link]

-

Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. (n.d.). Retrieved January 5, 2026, from [Link]

-

Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Synthesis and Evaluation of Novel Quinazolin-4-(3h)-one Analogues for their Anti-Inflammatory Activity. (2023, December 25). Impactfactor. Retrieved January 5, 2026, from [Link]

-

Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

[Quinazolinones. 3. Synthesis, pharmacology and structure-activity relationship of derivatives of 2-methyl-3-(4-oxo-3-phenyl-thiazolidin-2-ylidenamino)-4(3H) -quinazolinone]. (1985). PubMed. Retrieved January 5, 2026, from [Link]

-

Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). (2025, December 1). SCIREA. Retrieved January 5, 2026, from [Link]

-

A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). MDPI. Retrieved January 5, 2026, from [Link]

-

Synthesis, characterization and biological activity of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases. (2025, January 9). INIS-IAEA. Retrieved January 5, 2026, from [Link]

-

Synthesis and biological evaluation of some amino- and sulfanyl-3H-quinazolin-4-one derivatives as potential anticancer agents. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]

-

Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

Sources

- 1. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-3h-quinazolin-4-one | CymitQuimica [cymitquimica.com]

- 6. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design and synthesis of some new quinazolin-4-(3H)-ones as anticonvulsant and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

Review of 2-Amino-3H-quinazolin-4-one research

An In-depth Technical Guide to the Research of 2-Amino-3H-quinazolin-4-one: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-amino-3H-quinazolin-4-one, a heterocyclic compound that has garnered significant attention in medicinal chemistry. Its versatile scaffold has been explored for a multitude of therapeutic applications, making it a molecule of high interest for researchers, scientists, and professionals in drug development. This document delves into the core aspects of its synthesis, explores its diverse biological activities and mechanisms of action, and discusses its potential in the landscape of modern drug discovery.

The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry

The quinazolinone ring system is a bicyclic aromatic structure composed of a benzene ring fused to a pyrimidinone ring. The 2-amino-3H-quinazolin-4-one variant, in particular, has emerged as a "privileged scaffold". This term is reserved for molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby exhibiting a broad range of biological activities. The strategic placement of the amino group at the 2-position and the keto group at the 4-position provides key hydrogen bond donor and acceptor sites, facilitating interactions with various enzymes and receptors.